molecular formula C8H8ClNO5S B1201200 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid CAS No. 4486-75-3

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid

Cat. No.: B1201200
CAS No.: 4486-75-3
M. Wt: 265.67 g/mol
InChI Key: JVACCCPVNKUFGW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a sulfamoyl group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-sulfamoylphenol and chloroacetic acid.

    Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.

    Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification methods to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, such as herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid backbone but with two chloro groups.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chloro groups, known for its historical use and environmental impact.

Uniqueness: 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is unique due to the presence of both a chloro group and a sulfamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-sulfamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO5S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVACCCPVNKUFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196326
Record name 4-Chloro-2-sulfonamidophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4486-75-3
Record name 4-Chloro-2-sulfonamidophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-sulfonamidophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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